molecular formula C9H18O2 B592562 Nonanoic-D17 acid CAS No. 130348-94-6

Nonanoic-D17 acid

Cat. No.: B592562
CAS No.: 130348-94-6
M. Wt: 175.345
InChI Key: FBUKVWPVBMHYJY-OISRNESJSA-N
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Description

Nonanoic-D17 acid, also known as 1-Octanecarboxylic Acid-d17, is a deuterated form of nonanoic acid. This compound is a medium-chain fatty acid with the molecular formula C9D17H2O2. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Analysis

Biochemical Properties

Nonanoic-D17 acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to significantly reduce bacterial translocation and enhance antibacterial activity. It also remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These interactions suggest that this compound can modulate immune responses and enhance the body’s defense mechanisms against bacterial infections.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to upregulate endogenous host defense peptides, thereby enhancing intestinal epithelial immunological barrier function . Additionally, it affects the metabolic activity of small intestinal neuroendocrine tumor cells, leading to altered cell proliferation, serotonin secretion, and cell morphology .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound significantly reduces bacterial translocation and enhances antibacterial activity by increasing the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These defensins play a crucial role in the innate immune response by disrupting bacterial cell membranes and inhibiting bacterial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is less acidic at the surface compared to in the bulk solution, with a pKa shift of 1.1 ± 0.6 . This property affects its behavior in different environments and its long-term effects on cellular function. Studies have shown that this compound can induce senescence and alter cell morphology over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances antibacterial activity and immune responses. At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage control is necessary to maximize the beneficial effects of this compound while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and immune responses. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, this compound upregulates endogenous host defense peptides by inhibiting histone deacetylase, which enhances intestinal epithelial immunological barrier function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with these molecules. This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells affects its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanoic-D17 acid can be synthesized through the deuteration of nonanoic acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic hydrogenation of nonanoic acid in the presence of deuterium gas. This reaction is usually carried out under high pressure and temperature conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments. The deuterated product is then purified through distillation or crystallization techniques to obtain the desired compound with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Nonanoic-D17 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to produce nonanoic acid derivatives, such as nonanoic aldehyde and nonanoic acid.

    Reduction: The compound can be reduced to form nonanol, a nine-carbon alcohol.

    Substitution: this compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Nonanoic aldehyde, nonanoic acid derivatives.

    Reduction: Nonanol.

    Substitution: Various substituted nonanoic acid derivatives.

Scientific Research Applications

Nonanoic-D17 acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling, which provides distinct spectral signatures.

    Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the study of lipid metabolism and related disorders.

    Industry: It is used in the development of deuterated drugs and other chemical products where isotopic labeling is required.

Comparison with Similar Compounds

    Nonanoic Acid: The non-deuterated form, commonly used in various industrial and research applications.

    Octanoic Acid: An eight-carbon fatty acid with similar properties but shorter chain length.

    Decanoic Acid: A ten-carbon fatty acid with similar properties but longer chain length.

Uniqueness: Nonanoic-D17 acid is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKVWPVBMHYJY-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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